6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol
Overview
Description
The compound “6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol” is a complex organic molecule that features several interesting structural elements, including an aziridine ring and a bicyclic hexane structure . It has been studied in the context of the reactivity of aziridine aldehyde dimers .
Synthesis Analysis
The synthesis of this compound involves the use of 2-aminobenzothiazole and a reductive amination process . The aziridine ring is opened using 4-chlorothiophenol, but the resulting diastereomers could not be separated .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3-oxa-1-azabicyclo[3.1.0]hexan-4-ol core, with phenyl groups attached at the 2 and 6 positions . The aziridine ring is also attached at the 2 position .Chemical Reactions Analysis
The chemical reactions involving this compound are centered around the reactivity of the aziridine aldehyde dimers . The kinetics of aldehyde reduction have been studied to provide insight into the reactivity of these molecules .Scientific Research Applications
Antimalarial Activities
- Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their in vitro activity against P. falciparum (K1 strain), antimycobacterium activity, and cytotoxic activity against Vero cell (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Radical Cyclization and Photoisomerisation
- Studies on 6-oxa-1-azabicyclo[3.1.0]hexanes revealed their preparation through photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines. Their ring-opening reactions with various reagents afforded related pyrrolines (Black, Edwards, & Laaman, 1998).
Synthesis of Novel Bicyclic Compounds
- Methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes were synthesized, leading to novel 2-azabicyclo[2.2.0]hexan-5-ols (Krow et al., 2001).
Manganese(III) Oxidation
- N-Propenyl-3-oxobutanamides underwent manganese(III)-induced oxidative intramolecular cyclization, yielding 3-azabicyclo[3.1.0]hexan-2-ones (Asahi & Nishino, 2009).
Asymmetric Synthesis
- Azabicyclo[3.1.0]hexane-1-ols, obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, served as intermediates for asymmetric synthesis of biologically active products (Jida, Guillot, & Ollivier, 2007).
Synthesis of Sigma Receptor Ligands
- 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives were synthesized as σ ligands, showing moderate to high affinity for both σ1 and σ2 receptors (Marrazzo et al., 2004).
Synthesis of Antibacterials
- Novel antibacterial biaryl oxazolidinones with a bicyclo[3.1.0]hex-6-yl ring system demonstrated good antibacterial activity against both Gram-positive and -negative bacteria (Komine et al., 2008).
Crystal Structure Analysis
- The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane was determined, providing insights into the conformation of the bicyclic system (Trefonas & Sato, 1966).
Future Directions
The compound “6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol” and related structures have potential applications in the development of new bio-active compounds . Future research could focus on further exploring the reactivity of these molecules and developing new synthetic routes to access this and related structures .
properties
IUPAC Name |
6-phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18-16-15(12-9-5-2-6-10-12)20(16)17(22-18)14-13(19-14)11-7-3-1-4-8-11/h1-10,13-19,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAFLIVZSLLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C3N4C(C4C5=CC=CC=C5)C(O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648401 | |
Record name | 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
CAS RN |
919101-04-5 | |
Record name | 6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylaziridine-2-carboxaldehyde dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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